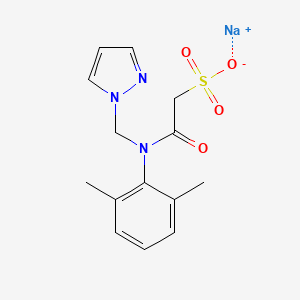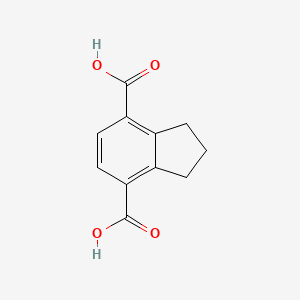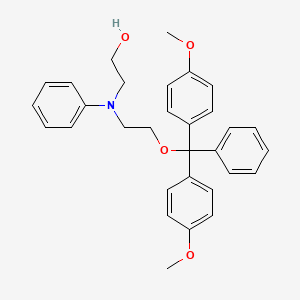
2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)(phenyl)amino)ethan-1-ol(DMTr-N-phenyldiethanolamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)(phenyl)amino)ethan-1-ol is a complex organic compound with a molecular formula of C30H31NO3. It is characterized by the presence of multiple aromatic rings and ether linkages, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)(phenyl)amino)ethan-1-ol typically involves multi-step organic reactions. One common method includes the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases using sodium borohydride in methanol and dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)(phenyl)amino)ethan-1-ol can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents and conditions used.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or amines.
Scientific Research Applications
2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)(phenyl)amino)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as a component in advanced materials.
Mechanism of Action
The mechanism of action of 2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)(phenyl)amino)ethan-1-ol involves its interaction with specific molecular targets. The compound’s multiple aromatic rings and ether linkages allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: This compound shares a similar structure but lacks the additional aromatic rings and ether linkages.
4-Methoxyphenethylamine: Another structurally related compound, differing mainly in the functional groups attached to the aromatic ring.
Uniqueness
2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)(phenyl)amino)ethan-1-ol is unique due to its complex structure, which includes multiple aromatic rings and ether linkages
Properties
Molecular Formula |
C31H33NO4 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-[N-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethyl]anilino]ethanol |
InChI |
InChI=1S/C31H33NO4/c1-34-29-17-13-26(14-18-29)31(25-9-5-3-6-10-25,27-15-19-30(35-2)20-16-27)36-24-22-32(21-23-33)28-11-7-4-8-12-28/h3-20,33H,21-24H2,1-2H3 |
InChI Key |
ZBPKXWXTYIXEDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCN(CCO)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol](/img/structure/B13449917.png)

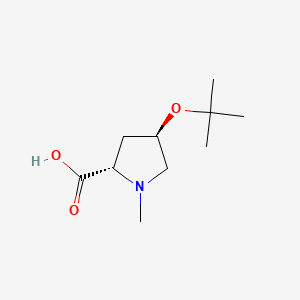
![1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride](/img/structure/B13449939.png)

![spiro[1,3-dioxolane-2,11'-5H-benzo[c][1]benzazepine]-6'-one](/img/structure/B13449956.png)
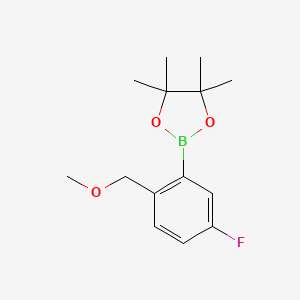
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}propyl)thiourea](/img/structure/B13449968.png)
![[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide](/img/structure/B13449975.png)
![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13449976.png)
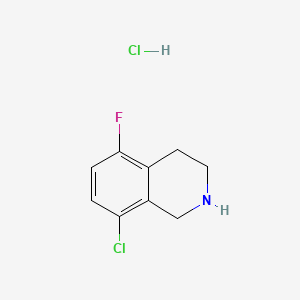
![2-Phenyl-7,8-bis(phenylmethoxy)-6-[[4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B13449996.png)
